Product packaging for 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol(Cat. No.:CAS No. 344764-57-4)

5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

Cat. No.: B036547
CAS No.: 344764-57-4
M. Wt: 180.2 g/mol
InChI Key: AUKZSCHMOAPNEN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is a synthetically derived catechol derivative of significant interest in neuroscience and pharmacological research. This compound is structurally characterized as a partially saturated naphthalene ring system bearing three hydroxyl groups, which confers its unique chemical and biological properties. Its primary research value lies in its role as a key intermediate and analog in the study of catecholaminergic systems. Researchers utilize this triol to investigate the structure-activity relationships (SAR) of neurotransmitters like dopamine and norepinephrine, particularly focusing on the metabolic pathways and enzymatic processes involved in catecholamine synthesis and degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B036547 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol CAS No. 344764-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKZSCHMOAPNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=C1C=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Stereochemical Aspects of 5,6,7,8 Tetrahydronaphthalene 1,6,7 Triol

Systematic IUPAC Naming Conventions for 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is This compound . synzeal.com This name precisely describes its molecular structure: a naphthalene (B1677914) ring system that is hydrogenated at positions 5, 6, 7, and 8, with hydroxyl (-OH) groups attached to carbons 1, 6, and 7.

The compound is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs. These include:

Cis-5,6,7,8-terahydrogen-6,7-dihydroxy-1-naphthol synzeal.com

5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol synzeal.com

6,7-dihydroxy-5,6,7,8-tetrahydro-1-naphthol synzeal.com

These alternative names, while less formal than the systematic IUPAC name, still accurately represent the core chemical entity.

Isomeric Forms: cis- and trans-Configurations of the Triol

The presence of hydroxyl groups on adjacent carbons (C6 and C7) in the saturated ring of the tetrahydronaphthalene system gives rise to geometric isomerism. This results in the existence of two primary diastereomers: a cis-isomer and a trans-isomer.

The cis-isomer , often referred to as cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol, has the hydroxyl groups at positions 6 and 7 oriented on the same side of the cyclohexane ring. libretexts.orgmdpi.com Conversely, the trans-isomer would have these two hydroxyl groups on opposite sides of the ring.

The stereochemistry of the vicinal diol at C6 and C7 is a critical feature of the molecule. The synthesis of these isomers typically relies on stereoselective dihydroxylation reactions of an appropriate alkene precursor, 5,8-dihydronaphthalen-1-ol.

Syn-dihydroxylation , which delivers both hydroxyl groups to the same face of the double bond, leads to the formation of the cis-diol. Reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) are commonly employed for this transformation. The reaction proceeds through a cyclic intermediate, ensuring the syn-addition of the hydroxyl groups.

Anti-dihydroxylation , which adds the hydroxyl groups to opposite faces of the double bond, would yield the trans-diol. This is often achieved through a two-step process involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. The backside attack of a water molecule on the protonated epoxide results in the anti-addition.

While the cis-isomer is well-documented, particularly as an intermediate in the synthesis of the beta-blocker nadolol (B74898), detailed synthetic procedures for the trans-isomer of this compound are less commonly reported in the literature. However, the successful synthesis of the analogous cis- and trans-5,8-dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone suggests that the formation of both diastereomers of the diol on the tetralin ring system is synthetically feasible.

Absolute Stereochemistry and Chiral Considerations (e.g., (6S,7R)- and (6R,7R)-)

The presence of two chiral centers at positions C6 and C7 means that this compound can exist as different stereoisomers. The specific three-dimensional arrangement of the atoms, or absolute stereochemistry, is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an (R) or (S) configuration to each chiral center.

For the cis-isomer , the two possible enantiomers are:

(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol chadsprep.com

(6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol chadsprep.com

These two molecules are non-superimposable mirror images of each other. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

For the trans-isomer , the two possible enantiomers would be:

(6R,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol

(6S,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol

The specific stereochemical outcome of a synthesis is highly dependent on the reagents and reaction conditions used. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for pharmaceutical applications as different enantiomers can have distinct biological activities.

Impact of Stereoisomerism on Synthetic Strategies and Mechanistic Studies

The stereochemistry of this compound has a profound impact on the strategies employed for its synthesis and the interpretation of mechanistic studies. As this compound is a key intermediate in the synthesis of nadolol, a drug used to treat high blood pressure, controlling the stereochemistry is of paramount importance.

Synthetic Strategies:

The desired stereochemistry of the final product dictates the choice of synthetic route. For instance, the synthesis of a specific enantiomer of nadolol requires the use of an enantiomerically pure starting material or the introduction of chirality at a specific step in the synthetic sequence.

Stereoselective Dihydroxylation: The formation of the vicinal diol is a critical step where stereochemistry is established. The choice between a syn-dihydroxylation agent (like OsO₄) to produce the cis-diol or an anti-dihydroxylation sequence (epoxidation followed by hydrolysis) to yield the trans-diol is a key strategic decision.

Chiral Catalysis: Modern synthetic methods often employ chiral catalysts to induce enantioselectivity. For example, the Sharpless asymmetric dihydroxylation allows for the synthesis of specific enantiomers of vicinal diols from alkenes. Such methods are invaluable for producing enantiomerically pure forms of this compound.

Resolution of Racemates: In cases where a racemic mixture is produced, resolution techniques can be employed to separate the enantiomers. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

Mechanistic Studies:

The stereochemical outcome of a reaction provides valuable insight into the reaction mechanism. For example, the observation of syn-addition during dihydroxylation with osmium tetroxide supports a concerted mechanism involving a cyclic osmate ester intermediate. Conversely, the formation of a trans-diol from an epoxide is consistent with a backside nucleophilic attack.

Synthetic Methodologies for 5,6,7,8 Tetrahydronaphthalene 1,6,7 Triol and Its Derivatives

Chemical Synthesis Approaches to 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

The synthesis of this compound, a complex molecule featuring a hydroxylated tetralin core, necessitates strategic and often multi-step chemical approaches. The construction of this specific triol scaffold hinges on the careful selection of starting materials and the sequential application of advanced organic reactions to build the bicyclic system and install the three hydroxyl groups with the desired regiochemistry and stereochemistry.

Strategic Starting Materials and Precursors in Tetrahydronaphthalene Triol Synthesis

The foundation for synthesizing this compound and its derivatives lies in the selection of appropriate precursors. The α-tetralone (3,4-dihydro-1(2H)-naphthalenone) scaffold is a versatile and commonly employed starting point for the elaboration of more complex structures. materialsciencejournal.org These bicyclic ketones, containing both an aromatic and an aliphatic ring, are valuable and economical precursors for building a wide range of natural products and medicinally important compounds. materialsciencejournal.org

Several classical and modern organic reactions are utilized to prepare the initial tetralone core. A primary method is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid or its corresponding acid chloride. orgsyn.orgsemanticscholar.org This reaction, typically promoted by strong acids like concentrated sulfuric acid or a Lewis acid such as aluminum chloride, efficiently forms the six-membered aliphatic ring fused to the benzene (B151609) ring. orgsyn.org Other routes to tetralones include the oxidation of tetralin, the catalytic hydrogenation of α-naphthol, and cascade reductive Friedel–Crafts alkylation/cyclization of keto acids. orgsyn.orgrsc.org

For the synthesis of the target triol, precursors that already incorporate one or more hydroxyl groups are strategically advantageous. For instance, 5,8-dihydroxy-1-tetralone can serve as an advanced precursor, simplifying the subsequent hydroxylation steps. ut.ac.ir Similarly, substituted phenols and naphthalenes, such as m-methoxyphenol or 1,5-dihydroxynaphthalene, can be used as the initial building blocks, with the existing functional groups guiding the formation of the tetralone ring and serving as handles for further manipulation. semanticscholar.orgmdpi.com

Table 1: Key Starting Materials and Precursors for Tetralone Synthesis
Precursor NameTypical Synthetic Route to Tetralone CoreReference
γ-Phenylbutyric acidIntramolecular Friedel-Crafts acylation using concentrated H₂SO₄ or polyphosphoric acid. orgsyn.org
γ-Phenylbutyryl chlorideIntramolecular Friedel-Crafts acylation using a Lewis acid (e.g., AlCl₃). orgsyn.org
TetralinOxidation using reagents like chromic anhydride (B1165640) or molecular oxygen. orgsyn.org
α-NaphtholCatalytic hydrogenation. orgsyn.org
1,5-DihydroxynaphthaleneMulti-step sequence including hydrogenation and oxidation. mdpi.comresearchgate.net
Aryl Keto Acids/EstersCascade reductive Friedel–Crafts alkylation/cyclization. rsc.org

Advanced Reaction Steps and Conditions for this compound Formation

Once a suitable tetralone precursor is obtained, the subsequent steps focus on introducing the required hydroxyl groups and reducing the ketone functionality to form the final triol.

Introducing hydroxyl groups at specific positions on the tetrahydronaphthalene skeleton is a critical challenge. Direct hydroxylation of the aliphatic ring can be achieved through various methods. Biocatalytic approaches, using enzymes such as cytochrome P450 monooxygenases, have shown remarkable potential for the CH-activating oxidative hydroxylation of 1-tetralone (B52770) derivatives with high regio- and enantioselectivity. rsc.org Chemical methods include aerobic α-hydroxylation, where a ketone's α-proton is abstracted by a base, followed by reaction with dioxygen and subsequent reduction of the peroxide intermediate. rsc.org

An alternative and powerful strategy for introducing vicinal diols, such as the 6,7-diol moiety in the target compound, involves the epoxidation of an alkene followed by ring-opening. This would typically require the synthesis of a dihydronaphthalene intermediate from the corresponding tetralone. Epoxidation can be carried out using peroxy acids like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The stereochemical outcome of the epoxidation can often be directed by existing functional groups on the molecule, such as an allylic alcohol, which can participate in hydrogen bonding with the oxidant to deliver it to one face of the double bond. organic-chemistry.org Subsequent hydrolysis of the resulting epoxide, under either acidic or basic conditions, yields the corresponding trans-diol.

Table 2: Selected Hydroxylation and Epoxidation Methods
MethodReagents/CatalystKey FeaturesReference
Enzymatic HydroxylationP450-BM3 mutantsHigh regio- and enantioselectivity for C-H activation. rsc.org
Aerobic α-HydroxylationBase (e.g., Cs₂CO₃), O₂, Reductant (e.g., P(OEt)₃)Introduces hydroxyl group adjacent to a carbonyl. rsc.org
Diastereoselective Epoxidationm-CPBACan be directed by existing hydroxyl groups to control stereochemistry. Forms an epoxide for subsequent conversion to a diol. organic-chemistry.org

The synthesis of this compound requires the reduction of a ketone precursor (e.g., a dihydroxytetralone) to the corresponding secondary alcohol. This transformation is commonly achieved using complex metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose, effectively reducing aldehydes and ketones to alcohols. libretexts.orgnumberanalytics.com LiAlH₄ is a significantly stronger reducing agent, while NaBH₄ offers greater chemoselectivity, typically not reducing esters or carboxylic acids that might be present in more complex substrates. numberanalytics.com Other specialized reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can also be employed. psu.edu The stereochemical outcome of the ketone reduction can sometimes be influenced by the steric environment around the carbonyl group or by the directing effects of nearby functional groups.

Catalytic hydrogenation is another cornerstone of synthesis in this chemical family. It is primarily used to saturate the aromatic ring of a naphthalene (B1677914) precursor to form the tetralin (tetrahydronaphthalene) core. researchgate.net This is typically performed using hydrogen gas (H₂) over a transition metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comyoutube.com The reaction conditions (temperature, pressure, catalyst choice) can be tuned to achieve selective reduction. For instance, the hydrogenation of naphthalene can be stopped at the tetralin stage under controlled conditions. researchgate.net Catalytic hydrogenation can also be used to reduce carbon-carbon double bonds that may have been introduced into the aliphatic ring as part of a strategy to install hydroxyl groups. youtube.com This reaction typically proceeds via syn-addition of hydrogen atoms across the double bond from the less sterically hindered face of the molecule. youtube.comyoutube.com

Table 3: Common Reductive Methodologies
MethodReagents/CatalystPrimary ApplicationReference
Complex Metal Hydride ReductionNaBH₄, LiAlH₄, Red-AlReduction of ketones to secondary alcohols. libretexts.orgpsu.edu
Catalytic HydrogenationH₂ with Pd/C, PtO₂, or Raney NiSaturation of aromatic rings (naphthalene to tetralin) or alkenes. researchgate.netyoutube.com

Constructing a molecule with the complexity of this compound invariably involves a multi-step synthetic sequence. A plausible route would begin with a substituted aromatic compound, proceed through the formation of a key tetralone intermediate, and culminate in a series of functional group interconversions. semanticscholar.orgpsu.edu

For example, a synthesis could commence with 5-hydroxy-1-tetralone. The existing phenol (B47542) provides the C1 hydroxyl group (in its enol form). The next phase would focus on introducing the C6 and C7 hydroxyls. This could be achieved by first creating a double bond in the aliphatic ring, for instance, via bromination followed by dehydrobromination, to yield a dihydronaphthalene. Subsequent dihydroxylation of this alkene, perhaps using osmium tetroxide or through an epoxidation-hydrolysis sequence, would install the C6 and C7 hydroxyl groups. The final step would be the stereoselective reduction of the C1 ketone using a complex metal hydride to generate the third hydroxyl group, completing the triol scaffold. libretexts.org Each step requires careful selection of reagents and conditions to manage chemoselectivity and establish the correct relative stereochemistry of the three hydroxyl groups.

Enantioselective Synthesis via Chiral Chemical Catalysis

Achieving an enantiomerically pure form of this compound requires the use of asymmetric synthesis techniques. Chiral chemical catalysis is a powerful tool for this purpose, allowing for the creation of specific stereoisomers from prochiral substrates. d-nb.info

Several strategies can be envisioned for the enantioselective synthesis of the target triol. One approach involves the asymmetric reduction of a precursor ketone. For instance, a dihydroxytetralone could be reduced using a chiral catalyst system, such as a Noyori-type ruthenium catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, to set the stereochemistry at the C1 position.

Alternatively, stereocenters can be introduced earlier in the synthesis. Asymmetric dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation) of a dihydronaphthalene intermediate could install the C6 and C7 hydroxyl groups with high enantioselectivity. Another advanced strategy is catalytic enantioselective desymmetrization, which can convert a prochiral starting material into a chiral product. d-nb.info For example, a meso-diol could be selectively functionalized using a chiral catalyst to yield an enantiomerically enriched intermediate. semanticscholar.org Suzuki and colleagues have reported the synthesis of benzylidene-hydroxytetralones from meso-1,4-tetralinediols using a chiral iridium-catalyzed tandem asymmetric hydrogen transfer oxidation/aldol condensation, achieving excellent enantioselectivity. semanticscholar.org Such methods provide access to enantiopure building blocks that can be carried forward to the final triol product.

Table 4: Examples of Enantioselective Catalytic Methods
MethodCatalyst SystemTransformationReference
Asymmetric Hydrogen TransferChiral Iridium or Rhodium complexes (e.g., with CAMPY ligands)Enantioselective reduction of ketones or imines. semanticscholar.orgmdpi.com
Asymmetric DihydroxylationOsO₄ with chiral ligands (e.g., AD-mix)Enantioselective conversion of alkenes to vicinal diols. msu.edu
Enantioselective DesymmetrizationBifunctional selenide (B1212193) catalystConversion of prochiral substrates to chiral products. d-nb.info

Separation and Isolation Techniques for this compound and Related Compounds

The purification of this compound and its derivatives is a critical step to ensure the quality and purity of the final active pharmaceutical ingredient. The choice of technique is often dictated by the scale of the synthesis and the nature of the impurities present.

Chromatographic Purification Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are powerful tools for the separation of complex mixtures and are widely employed in the purification of tetralone derivatives and related compounds.

Column Chromatography: This fundamental purification technique is often utilized in the synthesis of tetralone derivatives. For instance, in the synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione, a related compound, column chromatography on silica (B1680970) gel with a solvent system of dichloromethane/ethyl acetate (B1210297) (99:1) is employed to purify the product. This method is effective for separating the desired compound from reaction byproducts and unreacted starting materials on a laboratory scale.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it an indispensable tool for both analytical and preparative separations of this compound and its derivatives, particularly in the context of stereoisomer separation.

Given that this compound is a precursor to Nadolol (B74898), which has three chiral centers, the separation of its stereoisomers is of paramount importance. Research on the separation of Nadolol stereoisomers provides significant insights into the chromatographic behavior of these types of compounds.

Chiral stationary phases (CSPs) are crucial for the enantioselective separation of these compounds. Various studies have explored the use of different CSPs for the resolution of tetralone derivatives and Nadolol stereoisomers.

Stationary PhaseMobile PhaseApplication
Chirobiotic R, T, and VHexane-ethanol-triethylamine (12:8:0.01, v/v/v)Enantiomeric resolution of substituted 2-(4-pyridylalkyl)-1-tetralone derivatives
Carboxymethyl-β-cyclodextrin (CM-β-CD) on C18Methanol and 0.05 mol/L phosphate (B84403) buffer (pH 1.8) (55:45, v/v) containing 22.9 mmol/L CM-β-CDEnantioseparation of indanone and tetralone derivatives
Cellulose based CHIRALPAK ICn-hexane/2-propanolEnantioseparation of eight pairs of tetralone derivative enantiomers
Perphenyl carbamoylated β-cyclodextrin (β-CD) immobilized onto silica gelNot specifiedResolution of three of the four stereoisomers of nadolol

These examples highlight the versatility of HPLC in achieving challenging separations of structurally similar compounds, which is directly applicable to the purification of this compound and its stereoisomers. The choice of the stationary and mobile phases is critical and needs to be optimized for each specific separation.

Crystallization-Based Isolation

Crystallization is a widely used and cost-effective method for the purification of chemical compounds on an industrial scale. The process relies on the principle that the desired compound will preferentially crystallize from a solution, leaving impurities behind.

In the context of Nadolol synthesis, crystallization is a key purification step. A patent for the preparation of Nadolol mentions the crystallization of a cis isomer product from chloroform. This indicates that crystallization is a viable method for the purification of intermediates like this compound, which shares structural similarities.

The success of crystallization depends on several factors, including the choice of solvent, temperature, and the presence of seed crystals. For polyhydroxylated compounds like this compound, the selection of an appropriate solvent system that allows for good solubility at higher temperatures and poor solubility at lower temperatures is crucial for achieving high recovery of the purified product.

Enzymatic Transformations and Biocatalytic Applications of Tetrahydronaphthalene Triols

Biocatalytic Pathways for Tetrahydronaphthalene Core Modification

The modification of the tetrahydronaphthalene core is achieved through various biocatalytic pathways, primarily studied in microorganisms that utilize aromatic compounds as carbon sources. These pathways provide a blueprint for potential enzymatic reactions applicable to substrates like 5,6,7,8-tetrahydronaphthalene-1,6,7-triol.

Microorganisms have evolved diverse metabolic pathways to degrade aromatic hydrocarbons, including naphthalene (B1677914) and its derivatives. nih.gov The initial steps in these pathways are crucial for functionalizing the stable aromatic ring system. Bacteria from genera such as Pseudomonas, Corynebacterium, and Rhodococcus are well-known for their ability to metabolize these compounds. nih.govresearchgate.netresearchgate.net

The aerobic degradation of naphthalene typically begins with an attack on the aromatic ring by a dioxygenase enzyme, incorporating molecular oxygen to form a cis-dihydrodiol. mdpi.com This dihydroxylated intermediate is then a substrate for further enzymatic reactions. A well-documented example is the catabolism of tetralin (1,2,3,4-tetrahydronaphthalene) by Corynebacterium sp. strain C125. researchgate.net This bacterium initiates the degradation by hydroxylating the aromatic part of the molecule at positions C-5 and C-6, forming a cis-dihydrodiol. This intermediate is subsequently dehydrogenated to yield 5,6,7,8-tetrahydro-1,2-naphthalene diol. researchgate.net

Anaerobic degradation pathways, observed in sulfate-reducing and denitrifying bacteria, proceed through different mechanisms. nih.govnih.gov In these pathways, naphthalene is often first carboxylated. The resulting 2-naphthoic acid is then activated to its coenzyme A (CoA) thioester and subsequently reduced. nih.govasm.org A key intermediate in this process is 5,6,7,8-tetrahydro-2-naphthoyl-CoA, highlighting the enzymatic capacity to modify the reduced ring of the tetrahydronaphthalene scaffold under anaerobic conditions. nih.gov

The microbial metabolism of tetrahydronaphthalene and related structures is orchestrated by a suite of specialized enzymes. These biocatalysts perform key transformations, including hydroxylation, dehydrogenation, and ring cleavage. nih.govresearchgate.net

Dioxygenases , particularly naphthalene dioxygenases (NDOs), are multicomponent enzyme systems that catalyze the initial and often rate-limiting step in aerobic degradation pathways. researchgate.netmdpi.com They incorporate both atoms of molecular oxygen into the aromatic ring to produce a cis-dihydrodiol, a critical step that breaks the aromaticity and introduces chiral centers. researchgate.net

Dehydrogenases play a vital role in the subsequent oxidation of the dihydrodiol intermediates. For instance, an NAD-dependent dehydrogenase in Corynebacterium sp. C125 oxidizes the cis-dihydrodiol of tetralin to the corresponding catechol, 5,6,7,8-tetrahydro-1,2-naphthalene diol. researchgate.net

Catechol-2,3-dioxygenases are responsible for the cleavage of the aromatic ring. In the Corynebacterium pathway, this enzyme cleaves the diol product in an extradiol manner, breaking the C-C bond adjacent to the hydroxyl groups and opening the ring for further metabolism. researchgate.net

In anaerobic pathways, reductases are key players. The enzyme 5,6,7,8-tetrahydro-2-naphthoyl-CoA reductase, found in sulfate-reducing bacteria, catalyzes the reduction of the aromatic ring of the tetrahydronaphthalene intermediate, a crucial step in the dearomatization process. nih.govasm.org

Table 1: Key Enzymes in the Metabolism of Naphthalene and Tetrahydronaphthalene Structures

Enzyme Class Specific Enzyme Example Organism Example Catalyzed Reaction Reference
Dioxygenase Naphthalene Dioxygenase (NDO) Pseudomonas putida Naphthalene + O₂ + NADH + H⁺ → (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene + NAD⁺ nih.govmdpi.com
Dehydrogenase cis-dihydrodiol dehydrogenase Corynebacterium sp. C125 cis-5,6-dihydroxy-5,6,7,8-tetrahydronaphthalene + NAD⁺ → 5,6,7,8-tetrahydro-1,2-naphthalene diol + NADH + H⁺ researchgate.net
Ring-Cleavage Dioxygenase Catechol-2,3-dioxygenase Corynebacterium sp. C125 Cleavage of the aromatic ring of 5,6,7,8-tetrahydro-1,2-naphthalene diol researchgate.net
Reductase 5,6,7,8-Tetrahydro-2-naphthoyl-CoA Reductase Sulfate-reducing enrichment culture N47 Reduction of the aromatic ring of 5,6,7,8-tetrahydro-2-naphthoyl-CoA nih.govasm.org

Enzymatic Synthesis and Derivatization of Chiral Tetrahydronaphthalene Triols

The inherent stereoselectivity of enzymes makes them powerful tools for the synthesis of chiral molecules, including tetrahydronaphthalene triols. By harnessing and engineering enzymatic pathways, it is possible to produce specific stereoisomers that are difficult to obtain through conventional chemistry.

Such a cascade could involve:

An initial enantioselective dihydroxylation of a naphthalene or dihydronaphthalene precursor by an engineered dioxygenase to create a chiral diol.

A subsequent hydroxylation at a different position, catalyzed by a specific monooxygenase (like a P450 enzyme), to introduce the third hydroxyl group.

The use of epoxide hydrolases could also be envisioned, where an initial epoxidation is followed by stereoselective ring-opening to yield a diol, which could then be further functionalized. nih.gov

By combining enzymes from different organisms or pathways into an artificial cascade, novel synthetic routes can be established. nih.gov This "systems biocatalysis" approach allows for the production of high-value chiral building blocks from simple starting materials. nih.gov

While natural enzymes provide a vast catalytic repertoire, they are often not perfectly suited for industrial-scale synthesis or for acting on non-natural substrates. bohrium.comtudelft.nl Enzyme engineering techniques are therefore employed to tailor biocatalysts for specific applications. nih.gov

Directed evolution is a powerful strategy that mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screen to identify mutants with improved properties, such as enhanced activity, altered substrate specificity, or increased enantioselectivity. nih.govnih.gov This method has been successfully used to optimize enzymes for various synthetic applications.

Rational and semi-rational design are alternative approaches that use knowledge of the enzyme's structure and mechanism to make targeted changes. bohrium.com By modifying amino acid residues in the active site, engineers can reshape the catalytic pocket to better accommodate a specific substrate or to favor the formation of one stereoisomer over another. researchgate.net These techniques are critical for developing biocatalysts that can efficiently and selectively produce a target chiral molecule like a specific isomer of this compound. The ultimate goal is to create robust enzymes that exhibit high selectivity and stability under process conditions. tudelft.nlresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 5,6,7,8 Tetrahydronaphthalene 1,6,7 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts and confirming the connectivity of atoms.

While a complete, publicly available spectral assignment for the isolated compound is not readily found in the literature, the analysis of related structures and the parent drug, nadolol (B74898), provides expected chemical shift regions. For instance, ¹H and ¹³C NMR spectroscopy has been extensively used to characterize nadolol and its other impurities. nih.govresearchgate.net The aromatic protons of the tetrahydronaphthalene ring system are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 6.5 and 7.5 ppm. The protons on the saturated portion of the molecule, including the methine and methylene (B1212753) groups, would resonate in the upfield region. The hydroxyl protons would exhibit variable chemical shifts depending on the solvent and concentration.

Reference standards for nadolol impurities, including this compound (often referred to as Nadolol EP Impurity A), are commercially available, and their detailed characterization data, including NMR spectra, are typically provided with the standards. pharmaffiliates.comnih.govsynzeal.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 140
Aromatic C (quaternary)-140 - 160
CH-OH3.5 - 4.560 - 80
CH₂ (alicyclic)1.5 - 3.020 - 40
OHVariable-

Mass Spectrometry (MS) Techniques for Molecular Characterization (e.g., LC-MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components within a mixture. The molecular formula of this compound is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol . pharmaffiliates.comguidechem.com

In the context of nadolol impurity analysis, LC-MS and LC-MS/MS are routinely used for detection and quantification. nih.govrsc.org In a typical positive ion mode electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181. The fragmentation pattern in an MS/MS experiment would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of water molecules from the triol moiety and cleavages within the saturated ring system. For instance, the mass spectrum of nadolol shows intense peaks corresponding to fragmentation of its side chain. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
Expected [M+H]⁺ (m/z)181.08

Chromatographic-Spectroscopic Coupling Techniques (e.g., HPLC-UV, UPLC-MS)

The separation and quantification of this compound, particularly in the presence of its parent drug nadolol and other related impurities, are commonly achieved using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). nih.govunifesp.br These techniques are often coupled with UV or mass spectrometry detectors for identification and quantification.

Several HPLC methods have been developed for the analysis of nadolol and its impurities. nih.govunifesp.br These methods typically utilize a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The UV detector is often set at a wavelength where the aromatic chromophore of the tetrahydronaphthalene ring system absorbs, typically around 220-280 nm. nih.govunifesp.br

A study on the radiodegradation of nadolol utilized UHPLC-UV to separate the degradation products, including a compound consistent with the aromatization of the tetrahydronaphthalene ring. researchgate.net The chromatograms from such studies clearly show the separation of nadolol from its various impurities, allowing for their individual assessment. researchgate.net The use of UPLC offers advantages in terms of speed and resolution compared to traditional HPLC. koreascience.kr UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the detection and characterization of trace-level impurities. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its hydroxyl and aromatic functionalities.

A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the three hydroxyl groups. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the alcohol groups would likely be observed in the 1000-1200 cm⁻¹ range. Analysis of the FT-IR spectra of nadolol before and after irradiation has been used to assess changes in its chemical structure, indicating the stability of the core functional groups under certain conditions. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Aromatic C=CStretching1450 - 1600
Alcohol C-OStretching1000 - 1200

X-ray Crystallography for Definitive Structure and Stereochemistry Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration and conformation of a molecule, which is particularly important for chiral compounds like this compound.

Computational Chemistry and Molecular Modeling of 5,6,7,8 Tetrahydronaphthalene 1,6,7 Triol and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and a protein at the molecular level. nih.govresearchgate.net

Binding Mode Prediction with Biological Macromolecules

Computational studies on analogs of 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol provide insights into how this class of compounds may interact with key biological targets such as Carbonic Anhydrase II (CA II) and G Protein-Coupled Receptors (GPCRs).

Carbonic Anhydrase II (CA II): Molecular docking analyses of benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety have revealed specific binding interactions within the active site of human carbonic anhydrase isoforms, including CA II. nih.gov These studies show that the sulfonamide group typically anchors the inhibitor to the zinc ion in the enzyme's active site, a common feature for many CA inhibitors. nih.govnih.gov For instance, docking studies on novel sulfonamide-hydrazone derivatives demonstrated that these compounds could effectively fit into the active site of hCA I and II, with specific residues influencing the binding affinity and selectivity. nih.gov Though not directly involving this compound, these findings suggest that if this compound or its analogs were to inhibit CA II, the hydroxyl groups on the tetrahydronaphthalene scaffold would likely form crucial hydrogen bonds with amino acid residues in the active site, complementing any primary interactions. nih.gov For example, docking studies of some inhibitors have highlighted interactions with key residues like Val130 in CA IX, which differs from Phe130 in CA II, potentially allowing for isoform-selective inhibitor design. nih.gov

G Protein-Coupled Receptors (GPCRs): GPCRs represent a vast family of transmembrane proteins that are significant drug targets. nih.govnih.gov Molecular docking has been extensively used to understand ligand binding to various GPCRs. nih.govresearchgate.net For aminergic receptors, the binding site is often characterized by a conserved aspartic acid residue in the third transmembrane helix. nih.gov Analogs of this compound, such as 7-hydroxy-N,N-dipropyl-2-aminotetralin, have been subjects of computational studies to elucidate binding modes and selectivity for dopamine (B1211576) receptor subtypes. nih.gov In silico molecular docking simulations of phlorotannins, which share some structural similarities with hydroxylated tetralins, have identified distinct binding features to GPCRs like the α2C adrenergic receptor and the adenosine (B11128) A2A receptor. mdpi.com These studies often reveal that hydrogen bonds and hydrophobic interactions are critical for the affinity of the ligand to the receptor. mdpi.com The prediction of binding energy is a key output of these simulations, offering a quantitative measure of binding affinity. nih.gov

Strategic Role As a Synthetic Intermediate and Precursor

Precursor in the Synthesis of Beta-Adrenergic Blocking Agents and Related Pharmaceuticals (e.g., Nadolol)

One of the most well-documented applications of 5,6,7,8-tetrahydronaphthalene-1,6,7-triol is its role as a key intermediate in the synthesis of beta-adrenergic blocking agents, most notably Nadolol (B74898). bohrium.comacs.orgsynzeal.com Nadolol is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and other cardiovascular conditions. The synthesis of Nadolol from this triol intermediate is a critical industrial process.

The cis-isomer of this compound is specifically utilized in the preparation of non-depressant β-adrenergic blocking agents. bohrium.com The synthetic process generally involves the reaction of the triol with epichlorohydrin, followed by the introduction of a tert-butylamine (B42293) side chain. This sequence of reactions ultimately leads to the formation of Nadolol, which incorporates the core tetrahydronaphthalene structure. The purity of the final pharmaceutical product is highly dependent on the quality of the starting triol intermediate. acs.org

The following table summarizes the key reactants and products in the synthesis of Nadolol starting from a related precursor, 5,8-dihydronaphthol, which is then converted to the triol intermediate.

Reactant/IntermediateReagent(s)ProductReference
5,8-dihydronaphthol1. Epichlorohydrin, Tetraethylammonium hydroxide (B78521) 2. t-butylaminedl-1-(tert-butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol google.comgoogle.com
dl-1-(tert-butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol1. Iodine, Potassium iodate, Acetic acid 2. Potassium acetate (B1210297) 3. Potassium hydroxide, MethanolThis compound derivative google.comgoogle.com
This compound derivativeCatalytic HydrogenationNadolol google.comgoogle.com

Building Block for Complex Natural Product Synthesis (e.g., Taxol Precursors)

While the provided outline suggests the use of this compound as a building block for complex natural product synthesis, specifically for Taxol precursors, a thorough review of the scientific literature on the total synthesis of Taxol does not support this claim. The established synthetic routes to Taxol, a highly complex diterpenoid used in cancer chemotherapy, originate from different starting materials. bohrium.comacs.orgnih.govnih.govnih.govwikipedia.orgwikipedia.orgprinceton.eduru.nlnih.govacs.orgresearchgate.netnih.govgoogle.comresearchgate.netvt.edu

The numerous successful total and formal syntheses of Taxol reported by various research groups have employed starting materials such as patchoulene oxide, borneol, the Wieland-Miescher ketone, and (S)-carvone. nih.govnih.govwikipedia.orgwikipedia.org The synthetic strategies focus on constructing the intricate [6-8-6-4] tetracyclic core of Taxol through various methodologies, including cycloadditions, skeletal rearrangements, and convergent fragment couplings. acs.orgwikipedia.orgprinceton.edu None of these established and widely recognized synthetic pathways utilize this compound or a similar tetrahydronaphthalene scaffold as a key building block for the taxane (B156437) core.

Derivatization for Novel Chemical Entities with Modified Scaffolds

The tetrahydronaphthalene core of this compound serves as a valuable scaffold for the development of novel chemical entities through derivatization. By modifying the existing functional groups and introducing new substituents, chemists can generate libraries of compounds with potentially new or improved biological activities.

Synthesis of Substituted and Functionalized Tetrahydronaphthalene Triol Analogs

The synthesis of substituted and functionalized analogs of tetrahydronaphthalene triol allows for the exploration of structure-activity relationships (SAR). Researchers have developed various synthetic methods to introduce a wide range of substituents onto the tetrahydronaphthalene framework. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties.

For instance, novel N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide and 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives have been synthesized and evaluated for their biological effects. wikipedia.org These studies demonstrate the versatility of the tetrahydronaphthalene scaffold in medicinal chemistry.

The table below presents examples of substituted tetrahydronaphthalene derivatives and their potential applications.

Compound NameKey Structural FeaturePotential Application/ActivityReference
(2RS,3SR)-5-(2-Hydroxy-3-methoxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diolMethoxypropoxy side chainRelated compound to Nadolol usp.org
N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivativesPentamethylated tetrahydronaphthalene core with carboxamide linkageModulation of nitric oxide production in macrophages wikipedia.org
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivativesTetramethylated tetrahydronaphthalene core with carboxamide linkageModulation of nitric oxide production in macrophages wikipedia.org
Piperidyl- or piperazinyl-substituted-1,2,3,4-tetrahydronaphthalene derivativesPiperidyl or piperazinyl substitutionSerotonin (5-HT) receptor modulation acs.org

These examples highlight the broad scope for creating diverse molecular architectures based on the this compound scaffold, paving the way for the discovery of new therapeutic agents.

Intellectual Property and Patent Landscape Analysis

Current Patent Portfolio for 5,6,7,8-Tetrahydronaphthalene-1,6,7-triol and its Applications

The intellectual property landscape for this compound is primarily centered on its role as a crucial intermediate in the synthesis of the beta-blocker drug, Nadolol (B74898). As such, there is no significant independent patent portfolio for this compound as a standalone therapeutic agent. The patents associated with this compound are predominantly those that cover the manufacturing processes of Nadolol.

A key piece of intellectual property that explicitly mentions this compound is the German patent DE2167224C3. This patent is related to the synthesis of Nadolol and identifies the triol as a significant component in that process. The primary application of this compound, as detailed in the patent literature, is in the preparation of non-depressant β-adrenergic blocking agents.

It is important to note that while this compound is essential for the production of Nadolol, it is not the final active pharmaceutical ingredient. Consequently, the patent protection is geared towards the end product which has direct therapeutic applications. The triol is also recognized as a known impurity of Nadolol, which necessitates its synthesis as a reference standard for quality control during the manufacturing of the drug.

Table 1: Patent Information for this compound

Patent IDTitle/SubjectRelevance to this compound
DE2167224C3Verfahren zur Herstellung von 1-(tert.-Butylamino)-3-(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyloxy)-propanol-(2)Explicitly mentions this compound as an intermediate in the synthesis of Nadolol.

Emerging Research Directions and Unexplored Avenues

Development of Greener and More Efficient Synthetic Routes

The traditional chemical synthesis of 5,6,7,8-tetrahydronaphthalene-1,6,7-triol and its parent structures often involves multi-step processes with harsh reagents and significant waste generation. The development of greener and more efficient synthetic routes is, therefore, a critical area of ongoing research.

One promising approach is the utilization of heterogeneous catalysis in supercritical fluids. Supercritical fluids, such as supercritical hexane, offer advantages of high diffusivity and low viscosity, which can intensify mass transfer and increase reaction rates. For instance, the hydrogenation of naphthalene (B1677914) to tetralin, a foundational structure for this compound, has been demonstrated with high selectivity and near-complete conversion using polymer-stabilized platinum nanoparticles in supercritical hexane. nih.govmdpi.com This method not only enhances the reaction efficiency but also simplifies downstream processing, as the solvent can be easily separated from the products. nih.govmdpi.com

Another green approach involves the use of solid acid catalysts. For example, titanium-exchanged montmorillonite (B579905) has been used as a heterogeneous catalyst for the synthesis of tetralin derivatives through the depolymerization of poly(tetramethylene glycol) with aromatic compounds. Furthermore, air oxidation of bis(trimethylsilyloxy)diene precursors presents a high-yielding route for producing related tetralone structures. mdpi.com These methods avoid the use of hazardous reagents and are more environmentally friendly.

Alternative eco-friendly methods are also being explored, which focus on avoiding hazardous substances with high ozone depletion potential and replacing toxic solvents with more benign alternatives like acetone (B3395972) or dichloromethane. researchgate.net These strategies align with the principles of green chemistry, aiming to minimize the environmental impact of chemical manufacturing.

Expansion of Biocatalytic Applications in Chiral Synthesis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often specific to a single enantiomer. Biocatalysis has emerged as a powerful and sustainable tool for the production of enantiomerically pure compounds.

The biocatalytic reduction of ketones to produce optically active alcohols is a particularly promising route for synthesizing chiral intermediates of this compound. For example, the enantioselective reduction of 1-tetralone (B52770) has been achieved using whole-cell biocatalysts like Lactobacillus paracasei BD101, yielding (R)-1-tetralol in high yield and enantiomeric excess. This method is described as clean, eco-friendly, and cost-effective compared to traditional chemical catalysis.

The use of enzymes, such as lipases and alcohol dehydrogenases (ADHs), is another key area of development. Lipase-catalyzed kinetic resolution has been successfully employed in the synthesis of various β-blockers. Chemoenzymatic routes, which combine chemical and enzymatic steps, offer a versatile approach to producing enantiopure building blocks. These processes often operate under mild conditions, reducing the risk of isomerization and racemization. mdpi.com

The table below summarizes some biocatalytic approaches relevant to the synthesis of chiral tetralin-based structures.

Biocatalytic MethodSubstrateBiocatalystProductKey Advantages
Whole-cell Bioreduction1-TetraloneLactobacillus paracasei BD101(R)-1-tetralolHigh yield, high enantiomeric excess, eco-friendly
Lipase-catalyzed Kinetic ResolutionRacemic chlorohydrinsCandida antarctica lipase (B570770) B (CALB)Enantiopure chlorohydrinsHigh enantioselectivity, applicable to various β-blockers
ADH-catalyzed DesymmetrizationProchiral ketonesRecombinant Alcohol DehydrogenasesChiral diolsHigh stereoselectivity

Advanced Computational Approaches for Mechanistic Understanding and Rational Design

Advanced computational methods are increasingly being used to understand reaction mechanisms and to rationally design new molecules with desired properties. These in silico techniques can significantly reduce the time and cost associated with experimental research.

Molecular docking is a computational tool used to predict the binding orientation of a small molecule to a protein target. This method has been applied to various tetrahydronaphthalene derivatives to understand their interaction with biological targets like tyrosine kinase and VEGFR-2. nih.govekb.eg By analyzing the binding modes and interactions, researchers can design new derivatives with improved potency and selectivity. For example, docking studies have shown that certain tetrahydronaphthalene glycosides form hydrogen bonds with key residues in the active site of tyrosine kinase. nih.gov

Density Functional Theory (DFT) calculations are employed to study the electronic structure and energetics of molecules, providing insights into reaction mechanisms. DFT has been used to investigate the hydrogenation of naphthalene, revealing details about the adsorption of reactants on catalyst surfaces and the reaction pathways. mdpi.comresearchgate.net Such studies can help in the rational design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By identifying the key structural features that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. nih.gov This approach facilitates the virtual screening of large chemical libraries to identify promising drug candidates.

The application of these computational methods to this compound and its derivatives can accelerate the discovery of new therapeutic agents and the optimization of synthetic processes.

Investigation of Undiscovered Derivatives and Their Transformational Potential

The tetrahydronaphthalene scaffold is a versatile platform for the development of new therapeutic agents. Research has already demonstrated that derivatives of this core structure exhibit a wide range of biological activities.

For example, novel N-substituted carboxamide derivatives of tetrahydronaphthalene have been synthesized and shown to modulate nitric oxide production in macrophages, suggesting potential anti-inflammatory applications. nih.gov Other derivatives have been identified as potent thromboxane (B8750289) receptor antagonists, with potential use in cardiovascular diseases. nih.gov Furthermore, the conjugation of tetrahydronaphthalene with other heterocyclic moieties, such as pyrazolone (B3327878) and thiazole, has led to the discovery of new anticancer agents that inhibit VEGFR-2 kinase. ekb.egekb.eg

The exploration of new derivatives of this compound itself remains a largely untapped area of research. By modifying the hydroxyl groups or introducing new functional groups onto the aromatic or alicyclic rings, it is conceivable to generate a library of novel compounds with diverse pharmacological profiles. For instance, the off-label uses of Nadolol (B74898), a drug derived from this triol, for conditions like atrial fibrillation and migraine prophylaxis suggest that related structures may also possess a broad spectrum of activities. nih.gov

The synthesis of novel 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives from related starting materials has also been reported, with in silico screening indicating potential antitubercular and antidiabetic activities. nih.gov This highlights the transformational potential of the broader tetrahydronaphthalene chemical space. The systematic investigation of undiscovered derivatives of this compound, guided by computational design and efficient synthetic strategies, holds significant promise for the discovery of next-generation therapeutics.

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